molecular formula C23H16N4O4 B11691508 N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide

N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11691508
M. Wt: 412.4 g/mol
InChI Key: JLWMCBVTCPCEHT-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

Molecular Formula

C23H16N4O4

Molecular Weight

412.4 g/mol

IUPAC Name

N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C23H16N4O4/c28-23(19-8-7-17-3-1-2-4-18(17)13-19)26-25-14-16-5-10-21(11-6-16)31-22-12-9-20(15-24-22)27(29)30/h1-15H,(H,26,28)/b25-14+

InChI Key

JLWMCBVTCPCEHT-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The nitro group and aromatic rings allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide is unique due to its combination of functional groups and aromatic rings, which provide it with specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.